molecular formula C15H14ClN3O B2720266 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole CAS No. 924871-63-6

1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B2720266
CAS No.: 924871-63-6
M. Wt: 287.75
InChI Key: IAQKLUQFGVTPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole is a synthetic organic compound that combines the structural features of oxadiazole and carbazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. For instance, a common method involves the reaction of a hydrazide with a chloromethyl ketone under acidic conditions to form the 1,2,4-oxadiazole ring.

  • Attachment of the Carbazole Moiety: : The carbazole moiety can be introduced through a coupling reaction. One approach is to use a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of carbazole reacts with a halogenated oxadiazole intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:

  • Nucleophilic Substitution: : The chloromethyl group is a reactive site for nucleophilic substitution reactions. Common nucleophiles such as amines, thiols, and alcohols can replace the chlorine atom, leading to the formation of new derivatives.

  • Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the carbazole moiety. For example, oxidation can lead to the formation of carbazole-quinone derivatives, while reduction can yield dihydrocarbazole derivatives.

  • Cyclization Reactions: : The presence of both oxadiazole and carbazole rings allows for potential cyclization reactions under appropriate conditions, leading to the formation of polycyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted derivative, while oxidation could produce a quinone derivative.

Scientific Research Applications

Chemistry

In chemistry, 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The oxadiazole ring is known for its bioactivity, and the carbazole moiety is present in many biologically active compounds. This makes the compound a candidate for the development of new therapeutic agents, particularly in the fields of oncology and neurology.

Industry

In industry, the compound can be used in the development of advanced materials. For example, its structural features make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring can act as a hydrogen bond acceptor, while the carbazole moiety can participate in π-π interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-carbazole: Lacks the tetrahydro modification, potentially altering its reactivity and bioactivity.

    1-[5-(Methyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole: Substitution of the chloromethyl group with a methyl group, affecting its nucleophilicity.

    1-[5-(Chloromethyl)-1,2,4-thiadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole: Replacement of the oxadiazole ring with a thiadiazole ring, which can influence its electronic properties and reactivity.

Uniqueness

The uniqueness of 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole lies in its combination of the oxadiazole and carbazole moieties, providing a versatile scaffold for further functionalization and application in various fields. Its chloromethyl group offers a reactive site for further chemical modifications, enhancing its utility in synthetic chemistry and drug development.

Properties

IUPAC Name

5-(chloromethyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c16-8-13-18-15(19-20-13)11-6-3-5-10-9-4-1-2-7-12(9)17-14(10)11/h1-2,4,7,11,17H,3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQKLUQFGVTPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)C4=NOC(=N4)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.